molecular formula C36H35N7O3 B12314173 Imatinib 4-Benzoic Acid

Imatinib 4-Benzoic Acid

Cat. No.: B12314173
M. Wt: 613.7 g/mol
InChI Key: NQXBXYCDWMUITM-UHFFFAOYSA-N
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Description

Imatinib 4-Benzoic Acid is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound is characterized by its potent inhibitory effects on specific tyrosine kinases, making it a valuable asset in targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imatinib 4-Benzoic Acid involves several key steps. One common method includes the condensation of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. This reaction typically employs N,N’-carbonyldiimidazole (CDI) as a condensing agent in a dimethylformamide (DMF) solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution, reduction, and condensation reactions, followed by purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Imatinib 4-Benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the specific reaction conditions .

Scientific Research Applications

Imatinib 4-Benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

Imatinib 4-Benzoic Acid exerts its effects by inhibiting specific tyrosine kinases, such as BCR-ABL, c-Kit, and platelet-derived growth factor receptors. This inhibition occurs through competitive binding at the ATP-binding site of these kinases, leading to the suppression of their phosphorylation activity. Consequently, this results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Imatinib 4-Benzoic Acid is unique due to its specific inhibitory action on BCR-ABL and c-Kit tyrosine kinases, making it highly effective in treating chronic myeloid leukemia and gastrointestinal stromal tumors. Its well-established safety profile and efficacy have set a benchmark for the development of subsequent tyrosine kinase inhibitors .

Properties

Molecular Formula

C36H35N7O3

Molecular Weight

613.7 g/mol

IUPAC Name

4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C36H35N7O3/c1-25-4-13-31(21-33(25)41-36-38-16-14-32(40-36)30-3-2-15-37-22-30)39-34(44)28-9-5-26(6-10-28)23-42-17-19-43(20-18-42)24-27-7-11-29(12-8-27)35(45)46/h2-16,21-22H,17-20,23-24H2,1H3,(H,39,44)(H,45,46)(H,38,40,41)

InChI Key

NQXBXYCDWMUITM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)O)NC5=NC=CC(=N5)C6=CN=CC=C6

Origin of Product

United States

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